molecular formula C15H15N5O4S B2939503 1-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2176070-34-9

1-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2939503
CAS No.: 2176070-34-9
M. Wt: 361.38
InChI Key: COBGPOLORPUALI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the molecule. Techniques such as IR, 1H-NMR, Mass spectroscopy and Elemental analysis can be used to confirm the structures of these derivatives .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,3-triazole ring can participate in various reactions such as N-alkylation and N-arylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, 1,2,3-triazoles are known to be stable against metabolic degradation, able to form hydrogen bonds, and engage in dipole-dipole and π-stacking interactions .

Scientific Research Applications

Scientific Research Applications

Caspase-3 Inhibition

Research on structurally related isatin 1,2,3-triazoles demonstrated potent inhibitory effects against caspase-3, a critical enzyme in apoptosis, suggesting potential applications in the development of anti-apoptotic agents (Jiang & Hansen, 2011). These findings may indicate that modifications incorporating the triazolyl sulfonyl phenyl pyrrolidine dione structure could be explored for therapeutic interventions in diseases where apoptosis plays a key role.

Synthetic Methodologies

Research involving the use of sulfonyl azides for the regiocontrolled synthesis of polysubstituted pyrroles showcases the versatility of sulfonyl groups in facilitating complex reactions (Miura et al., 2013). This suggests that the sulfonyl phenyl component of the compound could be beneficial in synthetic organic chemistry for constructing complex molecular architectures.

Antioxidant Properties

Studies on similar compounds have demonstrated significant inhibitory effects on lipid peroxidation, an important factor in oxidative stress, suggesting potential antioxidant applications (Braughler et al., 1987). This indicates that derivatives of the specified compound could be explored for their antioxidant capabilities in biological systems.

Cytotoxic Activity

The synthesis and evaluation of chromeno[3,4-c]pyrrole-3,4-dione derivatives for cytotoxic activity against cancer cell lines highlight the potential of pyrrolidine diones in anticancer research (Azab et al., 2017). This suggests that the compound's pyrrolidine dione moiety could have applications in the development of novel anticancer agents.

Drug Delivery Systems

The encapsulation of lipophilic compounds in water-soluble cages for improved cytotoxicity against cancer cells indicates potential drug delivery applications (Mattsson et al., 2010). This implies that structural features of the compound, such as solubility modulation, could be utilized in designing more effective drug delivery systems.

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can lead to a decrease in estrogen production. This makes aromatase inhibitors valuable in the treatment of diseases such as breast cancer, where estrogen plays a key role in disease progression .

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . The phenyl moieties also have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in the compound’s structure is able to form hydrogen bonds, which may contribute to its binding affinity .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting aromatase, the compound prevents the conversion of androgens to estrogens, leading to a decrease in estrogen levels . This can have downstream effects on various pathways that are regulated by estrogen, including the proliferation of certain types of cancer cells .

Result of Action

The primary result of the compound’s action is a decrease in estrogen production due to the inhibition of the aromatase enzyme . This can lead to a decrease in the proliferation of estrogen-dependent cancer cells . The compound has shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

Various internal and external factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy can be influenced by the presence of other drugs, diet, and genetic factors . Additionally, the compound’s stability could be influenced by environmental conditions such as temperature and pH .

Safety and Hazards

The safety and hazards of this compound would depend on its biological activity. Some 1,2,4-triazole derivatives have been found to have cytotoxic activity against cancer cell lines, but also showed selectivity against normal cell lines .

Future Directions

Future research could involve further optimization of the compound’s structure to improve its activity and selectivity, as well as investigations into its mechanism of action and potential applications in disease treatment .

Properties

IUPAC Name

1-[4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S/c21-14-5-6-15(22)19(14)11-1-3-13(4-2-11)25(23,24)18-9-12(10-18)20-16-7-8-17-20/h1-4,7-8,12H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBGPOLORPUALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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